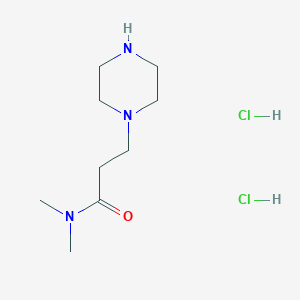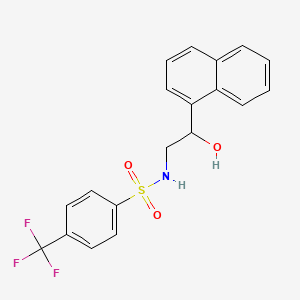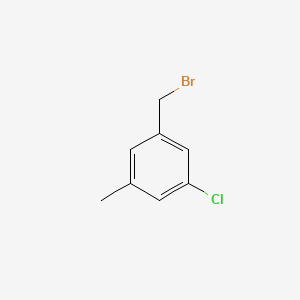
1-(Bromomethyl)-3-chloro-5-methylbenzene
Vue d'ensemble
Description
1-(Bromomethyl)-3-chloro-5-methylbenzene, commonly known as BMMCB, is an aromatic compound with a molecular formula of C7H7BrCl. It is a colorless, volatile liquid with a pungent odor. It is commonly used as a reagent in organic synthesis, and has a wide range of applications in the pharmaceutical, agricultural, and industrial sectors. BMMCB is also used as a flame retardant and as a catalyst in the production of polymers.
Applications De Recherche Scientifique
Bromination and Conversion into Sulfur-functionalized Derivatives
1-(Bromomethyl)-3-chloro-5-methylbenzene has been explored in the context of bromination reactions. For example, the NBS bromination of related dimethylbenzenes has been studied, leading to products like 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene. Such reactions can be pivotal in creating sulfur-containing quinone derivatives, as seen in the work of Aitken et al. (2016) from "Tetrahedron Letters" (Aitken et al., 2016).
Synthesis of Hyperbranched Polyethers
In polymer chemistry, 1-(Bromomethyl)-3-chloro-5-methylbenzene derivatives like 5-(Bromomethyl)-1,3-dihydroxybenzene have been used in synthesizing hyperbranched polyethers. Such polymers, characterized by a high molecular weight, have been investigated for various applications, as reported by Uhrich et al. (1992) in "Macromolecules" (Uhrich et al., 1992).
Molecular Scaffold Preparation
1-(Bromomethyl)-3-chloro-5-methylbenzene and its analogs have been used in preparing molecular scaffolds like 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene. These scaffolds serve as foundational structures for various molecular receptors, highlighting their significance in chemical synthesis and design. This application was detailed by Wallace et al. (2005) in "Synthesis" (Wallace et al., 2005).
Anisotropic Displacement Parameters Study
Studies like those by Mroz et al. (2020) in "Acta Crystallographica. Section C, Structural Chemistry" have utilized 1-(Bromomethyl)-3-chloro-5-methylbenzene to examine anisotropic displacement parameters in isomorphous compounds, contributing to a deeper understanding of molecular structures through X-ray diffraction experiments (Mroz et al., 2020).
Photostimulated Reactions
The compound and its variants have also found use in photostimulated reactions. For instance, the work of Vaillard et al. (2004) in "The Journal of organic chemistry" demonstrated the reactions of aryl and alkyl chlorides and bromides with the monoanion of reduced ethyl benzoate, leading to the formation of various reduced products (Vaillard et al., 2004).
Propriétés
IUPAC Name |
1-(bromomethyl)-3-chloro-5-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6-2-7(5-9)4-8(10)3-6/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKRIDTZJKXGKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-3-chloro-5-methylbenzene | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

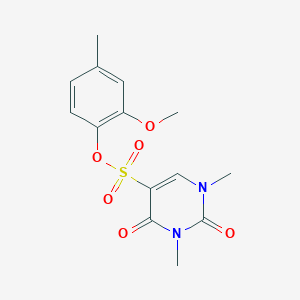
![Cyclopent-3-en-1-yl-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2611244.png)
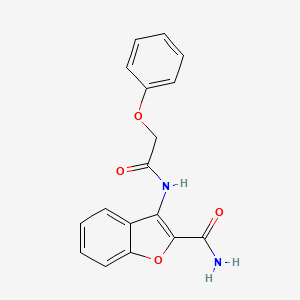
![N-(2-fluorophenyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide](/img/structure/B2611246.png)
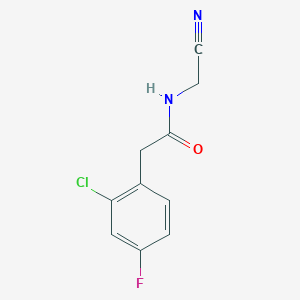
![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[4-(methylsulfanyl)benzyl]piperidine-4-carboxamide](/img/structure/B2611248.png)
![2-[1-(Dimethylamino)-3-(2-methoxyanilino)-2-propenylidene]malononitrile](/img/structure/B2611249.png)
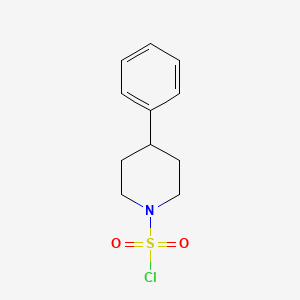
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2611253.png)
![Ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride](/img/structure/B2611256.png)
![N'-[imino(3-pyridinyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide](/img/structure/B2611257.png)
![(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2611258.png)
